Home > Products > Screening Compounds P100392 > AZD-9291 dimesylate
AZD-9291 dimesylate -

AZD-9291 dimesylate

Catalog Number: EVT-256433
CAS Number:
Molecular Formula: C30H41N7O8S2
Molecular Weight: 691.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM).  Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.
Source

The compound was synthesized and characterized through various studies, with significant contributions from medicinal chemistry research aimed at improving selectivity and efficacy against mutated forms of the epidermal growth factor receptor. The synthesis and optimization processes involved advanced techniques such as automated flow reactors and high-performance liquid chromatography .

Classification

AZD-9291 dimesylate is classified as an irreversible small molecule inhibitor that selectively targets the mutated forms of the epidermal growth factor receptor. It belongs to a class of compounds known as pyrimidine-based inhibitors, which are designed to covalently bind to specific cysteine residues in the target protein, thus inhibiting its activity.

Synthesis Analysis

Methods

The synthesis of AZD-9291 involves several key steps that include amide coupling reactions followed by elimination reactions. Recent advancements have utilized self-optimizing flow reactors to enhance the efficiency of these reactions. For instance, a telescoped reaction sequence was employed to achieve high yields of the final product .

Technical Details

  1. Starting Materials: The synthesis begins with N-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]aniline.
  2. Reagents: Acrylic acid is used alongside molecular sieves in isopropanol as a solvent.
  3. Conditions: The reactions are typically carried out under microwave irradiation at controlled temperatures (e.g., 35°C) for specific durations (e.g., 4 hours), achieving yields up to 97.9% .
Molecular Structure Analysis

Structure

AZD-9291 has a complex molecular structure characterized by a molecular formula of C28H33N7O2 and a molecular weight of 499.61 g/mol. The compound features multiple functional groups that contribute to its pharmacological activity, including a pyrimidine core that is essential for its interaction with the epidermal growth factor receptor.

Data

The structural analysis reveals that AZD-9291 contains an electrophilic functionality that allows it to form a covalent bond with cysteine 797 in the epidermal growth factor receptor, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Reactions

AZD-9291 primarily undergoes covalent modification of the epidermal growth factor receptor through its interaction with cysteine residues. This reaction inhibits receptor activation and downstream signaling pathways that promote tumor growth.

Technical Details

The specific reaction involves nucleophilic attack by the thiol group of cysteine 797 on the electrophilic carbon atom of AZD-9291, leading to the formation of a stable thioether bond. This irreversible binding effectively prevents further activation of the receptor by its natural ligands .

Mechanism of Action

Process

The mechanism by which AZD-9291 exerts its therapeutic effects involves selective inhibition of mutated forms of the epidermal growth factor receptor. By covalently binding to cysteine 797, AZD-9291 blocks ATP binding and subsequent phosphorylation events necessary for receptor activation.

Data

Clinical studies have demonstrated that AZD-9291 is significantly more potent against mutant forms compared to wild-type epidermal growth factor receptors, achieving greater than 30-fold selectivity for T790M mutations . This selectivity minimizes off-target effects and enhances therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

AZD-9291 dimesylate appears as a solid compound at room temperature, with properties such as:

  • Melting Point: Not specifically stated but typically assessed during characterization.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its chemical properties are critical for formulation development and delivery methods in clinical settings.

Applications

Scientific Uses

AZD-9291 is primarily used in oncology for treating non-small cell lung cancer patients who have developed resistance to first-generation epidermal growth factor receptor inhibitors. Its ability to selectively target mutated receptors makes it an important tool in precision medicine approaches aimed at improving patient outcomes.

In addition to its therapeutic applications, AZD-9291 serves as a valuable research tool for studying mechanisms of drug resistance in cancer biology and exploring new therapeutic strategies against resistant tumor phenotypes .

Introduction to EGFR-Targeted Therapeutics in NSCLC

Epidermal Growth Factor Receptor (EGFR) mutations occur in 10-15% of non-small cell lung cancer (NSCLC) cases in Western populations and represent a critical oncogenic driver. These mutations—predominantly exon 19 deletions (Ex19del) and the L858R point mutation in exon 21—constitutively activate EGFR tyrosine kinase signaling, promoting uncontrolled cellular proliferation and survival. The discovery of EGFR as a therapeutic target revolutionized NSCLC management, shifting treatment paradigms from cytotoxic chemotherapy to precision-targeted inhibition [3] [7].

Evolution of EGFR Tyrosine Kinase Inhibitors: From First- to Third-Generation Agents

EGFR tyrosine kinase inhibitors (TKIs) are classified by generation based on their target selectivity and ability to overcome resistance:

  • First-generation TKIs (gefitinib, erlotinib):These reversible ATP-competitive inhibitors selectively target EGFR-sensitizing mutations (Ex19del, L858R). Landmark trials (OPTIMAL, EURTAC, IPASS) established their superiority over platinum-doublet chemotherapy, with median progression-free survival (PFS) of 9.2–13.1 months vs. 4.6–6.3 months [3]. However, >50% of patients acquired resistance within 10–14 months, primarily through the T790M gatekeeper mutation in exon 20 [4].

  • Second-generation TKIs (afatinib, dacomitinib):Designed as irreversible pan-HER inhibitors, these agents covalently bind cysteine-797 (C797) in the EGFR kinase domain. While they demonstrated improved PFS (11.0–13.6 months) in LUX-Lung trials, dose-limiting toxicity from wild-type EGFR inhibition and limited efficacy against T790M restricted their utility [3] [4].

  • Third-generation TKIs (osimertinib/AZD-9291):These mutant-selective irreversible inhibitors potently target T790M and sensitizing mutations while sparing wild-type EGFR. Osimertinib’s superior CNS penetration and reduced off-target effects positioned it as the cornerstone first-line therapy for advanced EGFR-mutant NSCLC [3] [7].

Table 1: Evolution of EGFR-TKIs in NSCLC

GenerationExamplesKey TargetsMedian PFS (Months)Primary Limitations
FirstGefitinib, ErlotinibEGFR-sensitizing mutations9.2–13.1T790M-mediated resistance (50–60%)
SecondAfatinibPan-HER family11.0–13.6Wild-type EGFR toxicity
ThirdOsimertinib (AZD-9291)Sensitizing + T790M mutations18.9 (FLAURA trial)C797S-mediated resistance

Mechanistic Rationale for Targeting T790M Resistance Mutations

The T790M mutation (c.2369C>T, p.Thr790Met) represents the most frequent resistance mechanism to first-generation EGFR-TKIs, occurring in 50–60% of cases [2] [6]. Biochemically, T790M confers resistance through two mechanisms:

  • Steric Hindrance: Substitution of threonine with bulkier methionine at position 790 obstructs drug binding in the ATP-binding pocket [6].
  • Increased ATP Affinity: T790M restores ATP affinity to near-wild-type levels, diminishing the competitive advantage of reversible TKIs [4].

Beyond T790M, in vitro and clinical biopsy studies identified heterogeneous resistance pathways:

  • Bypass Signaling: Amplification of MET (15–20%), HER2, or AXL activates downstream PI3K/AKT and MAPK pathways independently of EGFR [6] [8].
  • Histologic Transformation: 14% of resistant tumors undergo epithelial-to-mesenchymal transition (EMT) or convert to small-cell lung cancer (SCLC) [6].
  • Tertiary EGFR Mutations: C797S mutations (c.2389T>A) prevent covalent binding of irreversible inhibitors like osimertinib [4].

Table 2: Molecular Resistance Mechanisms to Early-Generation EGFR-TKIs

MechanismFrequencyKey FeaturesTherapeutic Implications
EGFR T790M50–60%Steric hindrance + increased ATP affinityResponsive to 3rd-gen TKIs
Bypass Signaling15–25%MET/HER2 amplification; PIK3CA mutationsRequires combination therapy
Histologic Shift14%SCLC transformation; EMT phenotypePlatinum/etoposide for SCLC
Tertiary EGFR Mutations10–15%C797S (covalent bond disruption)Sensitive to 1st-gen TKIs if in cis

Emergence of AZD-9291 as a Mutant-Selective Irreversible EGFR Inhibitor

AZD-9291 (osimertinib dimesylate) emerged from rational drug design to address T790M-mediated resistance. Its core pharmacophore includes:

  • A pyrimidine-amine scaffold enabling potent binding to mutant EGFR kinases.
  • An acrylamide group facilitating covalent bond formation with C797 in the ATP-binding pocket [5] [9].

In vitro profiling demonstrated exceptional selectivity:

  • Potency against T790M/L858R: IC~50~ = 1 nM in H1975 cells (vs. 493.8 nM for wild-type EGFR in LoVo cells) [5] [9].
  • Mutant-to-Wild-Type Selectivity Ratio: >200-fold for L858R/T790M vs. wild-type EGFR [9].

Preclinical studies validated its efficacy:

  • In transgenic mice harboring L858R/T790M mutations, osimertinib (5 mg/kg/day) induced 80% tumor regression within days [5].
  • Chronic dosing (40 days) achieved sustained tumor eradication in PC-9 (Ex19del) and H1975 (L858R/T790M) xenografts [9].

The AURA clinical trial series translated these findings to humans, confirming response rates >60% in T790M-positive NSCLC and establishing osimertinib as the first FDA-approved T790M-targeted agent (2015) and subsequent first-line standard (2018) [3] [7].

Table 3: Preclinical Profile of Osimertinib (AZD-9291)

ParameterValueBiological Context
IC~50~ (L858R/T790M)1 nMH1975 cell line (phospho-EGFR inhibition)
IC~50~ (Ex19del)12 nMPC-9 cell line
IC~50~ (Wild-type EGFR)493.8 nMLoVo cell line
In Vivo Efficacy80% tumor regressionEGFRL858R/T790M transgenic mice (5 mg/kg/day)
Covalent Binding TargetCysteine-797Irreversible inhibition of EGFR kinase activity

Properties

Product Name

AZD-9291 dimesylate

Molecular Formula

C30H41N7O8S2

Molecular Weight

691.82

Synonyms

(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.